molecular formula C22H16ClNO3S2 B2749817 (4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114660-12-6

(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

Cat. No. B2749817
CAS RN: 1114660-12-6
M. Wt: 441.94
InChI Key: GNIZRTIJGCUEOU-UHFFFAOYSA-N
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Description

The compound “(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of chemicals that have been synthesized and studied for their unique structural properties. For example, research on cyclohepta[b][1,4]benzothiazines, closely related to the chemical structure , has provided insights into their formation, reactions, and potential for creating novel compounds with unique properties (Shindo, Ishikawa, & Nozoe, 1985). These studies are foundational in understanding the reactivity and stability of such compounds under various conditions.

Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles

Research has also focused on the reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles, offering pathways to functionalize these molecules for further applications. A study demonstrated the Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under basic conditions, leading to dihydro-3-substituted-benzo[b]-thiophene 1-oxides or in acidic media leading to rearomatized 3-substituted-benzo[b]thiophenes (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). This indicates the potential for diverse chemical modifications and the development of new compounds with specified functions.

properties

IUPAC Name

(4-chlorophenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S2/c1-28-18-6-4-5-17(13-18)24-14-21(22(25)15-9-11-16(23)12-10-15)29(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIZRTIJGCUEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone

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